5-Chloro-2-(p-tolyl)-1H-indole
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Overview
Description
5-Chloro-2-(p-tolyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The compound’s structure consists of a chloro group at the 5th position and a p-tolyl group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(p-tolyl)-1H-indole can be achieved through several methods. One common approach involves the reaction of 5-chloroindole with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(p-tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
5-Chloro-2-(p-tolyl)-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(p-tolyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to interact with DNA and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-phenyl-1H-indole: Similar structure but with a phenyl group instead of a p-tolyl group.
5-Bromo-2-(p-tolyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group.
2-(p-Tolyl)-1H-indole: Lacks the chloro group at the 5th position.
Uniqueness
5-Chloro-2-(p-tolyl)-1H-indole is unique due to the presence of both the chloro and p-tolyl groups, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions, while the p-tolyl group provides additional steric and electronic effects, influencing its interaction with molecular targets.
Properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMVZWEZBYIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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